

## CAS number 93-20-9 toxicological data

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Toxicological Guide to N-Phenyl-2-naphthylamine (CAS No. 135-88-6)

Disclaimer: The user initially requested toxicological data for CAS number 93-20-9, which corresponds to the chemical 2-(2-Naphthoxy)ethanol. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of in-depth toxicological data for this specific compound. Safety Data Sheets (SDS) for 2-(2-Naphthoxy)ethanol repeatedly state "no data available" for key toxicological endpoints such as acute toxicity, genotoxicity, and carcinogenicity.[1][2][3] The Globally Harmonized System (GHS) classification available from PubChem indicates that it causes serious eye irritation and is toxic to aquatic life with long-lasting effects.[4]

Due to the scarcity of detailed information for CAS 93-20-9, and in order to provide a comprehensive example of the requested in-depth technical guide, this document will focus on the toxicological profile of a similarly named compound, N-Phenyl-2-naphthylamine (CAS No. 135-88-6). A significant body of research is available for this chemical, allowing for a thorough review in the format requested.

## Introduction

N-Phenyl-2-naphthylamine is an aromatic amine that has been used primarily as an antioxidant in the rubber industry, as well as in greases, and lubricating and transformer oils.[2] Its structural similarity to the known human bladder carcinogen 2-naphthylamine has prompted extensive toxicological evaluation.[1] This guide provides a detailed overview of the toxicological data for N-Phenyl-2-naphthylamine, intended for researchers, scientists, and drug development professionals.



## **Toxicological Data Summary**

The following tables summarize the key quantitative toxicological data for N-Phenyl-2-naphthylamine.

**Acute Toxicity** 

| Species | Route      | Test Type | Value                 | Toxic<br>Effects  | Reference |
|---------|------------|-----------|-----------------------|---|-----------|
| Rat     | Oral       | LD50      | 8730 mg/kg            | Behavioral -<br>somnolence<br>(general<br>depressed<br>activity)          | [5]       |
| Rat     | Oral       | LD50      | 8730 mg/kg            | -   | [6]       |
| Rat     | Inhalation | -         | 900 mg/L (14<br>days) | Weight loss,<br>slight<br>erythrocytope<br>nia,<br>pulmonary<br>emphysema | [7]       |

## Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified N-Phenyl-2-naphthylamine as "not classifiable as to its carcinogenicity to humans (Group 3)".[8] This is based on inadequate evidence in humans and limited evidence in animals.[2][8]



| Species<br>(Strain) | Route        | Dosing<br>Regimen                        | Key Findings  | Reference |
|---------------------|--------------|--|---|-----------|
| F344/N Rats         | Oral (feed)  | Up to 262 mg/kg<br>bw/day for 2<br>years | No evidence of carcinogenicity.   | [7]       |
| B6C3F1 Mice         | Oral (feed)  | -  | Increased incidence of hepatocellular tumors in males of one strain. Two rare kidney tumors were seen in female mice. | [4][8]    |
| Mice                | Subcutaneous | -  | Increased total tumor incidence, and incidences of lung and liver neoplasms.  | [4][8]    |
| Mice                | Inhalation   | -  | Lung carcinomas reported in one study.  | [4][8]    |

# Genotoxicity



| Test System                   | Metabolic<br>Activation | Result    | Reference |
|-------------------------------|-------------------------|-----------|-----------|
| Salmonella<br>typhimurium     | With and without S9     | Negative  | [1]       |
| Chromosomal aberrations (CHO) | With and without S9     | Negative  | [1]       |
| Sister Chromatid Exchange     | Without S9              | Negative  | [1]       |
| Sister Chromatid Exchange     | With S9                 | Equivocal | [1]       |

# **Experimental Protocols**

# NTP Carcinogenesis Bioassay in F344/N Rats and B6C3F1 Mice (Feed Studies)

Objective: To evaluate the carcinogenic potential of N-Phenyl-2-naphthylamine when administered in the diet to rats and mice for two years.

#### Methodology:

- Test Substance: N-Phenyl-2-naphthylamine (approximately 98% pure, containing less than 1 ppm 2-naphthylamine).
- Animals: F344/N rats and B6C3F1 mice of both sexes.
- Administration: Diets containing various concentrations of N-Phenyl-2-naphthylamine were fed to the animals.
- Duration: 2 years.
- Endpoints: Survival, body weight, clinical signs, and histopathological examination of tissues for neoplasms.

#### Workflow Diagram:





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Caption: Workflow for the NTP 2-year carcinogenesis bioassay.

## **Signaling Pathways**

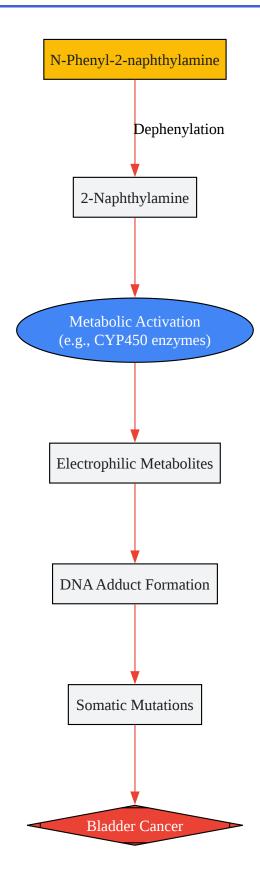
There is evidence that N-Phenyl-2-naphthylamine can be metabolized in the human body to 2-naphthylamine, a known carcinogen.[4][8] The carcinogenicity of 2-naphthylamine is linked to its metabolic activation to electrophilic species that can form DNA adducts, leading to mutations and potentially cancer.

## **Metabolic Activation and Genotoxicity Pathway**

The proposed pathway involves the dephenylation of N-Phenyl-2-naphthylamine to 2-naphthylamine, which is then metabolically activated, primarily in the liver.

Pathway Diagram:





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Caption: Proposed metabolic activation pathway of N-Phenyl-2-naphthylamine.



### Conclusion

While N-Phenyl-2-naphthylamine itself has shown limited evidence of carcinogenicity in animal studies and is not classifiable as a human carcinogen, its potential to be metabolized to the known carcinogen 2-naphthylamine is a significant toxicological concern.[4][8] The available genotoxicity data for N-Phenyl-2-naphthylamine are largely negative.[1] Further research into the metabolic pathways and the extent of its conversion to 2-naphthylamine in humans is warranted to fully assess its risk profile.

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- To cite this document: BenchChem. [CAS number 93-20-9 toxicological data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664951#cas-number-93-20-9-toxicological-data]

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